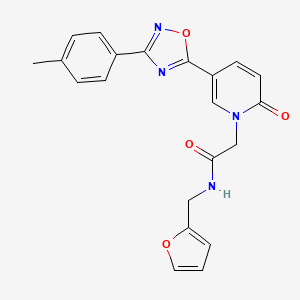

N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-14-4-6-15(7-5-14)20-23-21(29-24-20)16-8-9-19(27)25(12-16)13-18(26)22-11-17-3-2-10-28-17/h2-10,12H,11,13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEFVZXSBXAYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound featuring a furan moiety, an oxadiazole ring, and a pyridine structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research.

Chemical Structure and Properties

The molecular formula of the compound is , with a detailed structural representation indicating multiple functional groups that may contribute to its biological activity. The presence of the oxadiazole ring is notable, as derivatives of this structure are often associated with significant pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds similar to this compound. The following sections summarize key findings regarding its biological activity:

Anticancer Activity

- Inhibition of Carbonic Anhydrases : Research indicates that oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), particularly hCA IX and hCA II. For example, certain derivatives demonstrated K_i values as low as 89 pM against hCA IX, suggesting potent inhibitory effects relevant to cancer therapy .

-

Cytotoxicity Against Cancer Cell Lines : The compound's analogs have been tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). Notably, some derivatives exhibited IC_50 values in the micromolar range, indicating significant cytotoxic effects . For instance:

- Compound 16a showed IC_50 values of 0.65 µM against MCF-7 cells.

- Compound 17b exhibited an IC_50 value of 2.41 µM against the same cell line.

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects may involve disruption of DNA replication processes or interference with cellular machinery responsible for cell cycle regulation .

Antibacterial Activity

The antibacterial potential of oxadiazole-containing compounds has also been investigated. Studies suggest that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Compounds derived from the oxadiazole scaffold showed enhanced antibacterial properties compared to traditional antibiotics .

Case Studies

Several case studies have explored the biological efficacy of similar compounds:

- Study on Oxadiazole Derivatives : A comprehensive study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The most active compounds were identified based on their ability to inhibit specific cancer cell lines effectively .

- Evaluation Against Bacterial Strains : Another study focused on the synthesis and evaluation of oxadiazole derivatives against various bacterial strains using the dilution method. Results indicated that certain derivatives outperformed existing antibiotics in terms of antibacterial efficacy .

Summary Table of Biological Activities

| Activity Type | Compound/Derivatives | IC50 Values (µM) | Target |

|---|---|---|---|

| Anticancer | Compound 16a | 0.65 | MCF-7 |

| Anticancer | Compound 17b | 2.41 | MCF-7 |

| Carbonic Anhydrase Inhibition | Various Derivatives | 0.089 (hCA IX) | Cancer Therapy |

| Antibacterial | Oxadiazole Derivatives | Varies | Gram-positive/negative bacteria |

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring, an oxadiazole moiety, and a pyridine derivative. Its structural formula can be represented as follows:

- Molecular Formula : C23H22N4O3

- SMILES : CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 375.17034 | 193.6 |

| [M+Na]+ | 397.15228 | 204.7 |

| [M+NH4]+ | 392.19688 | 199.5 |

| [M+K]+ | 413.12622 | 200.0 |

Chemistry

N-(furan-2-ylmethyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, making it an essential compound in synthetic organic chemistry.

Biology

In biological research, this compound has potential applications as a biochemical probe due to its ability to interact with specific molecular targets. The oxadiazole moiety may engage with enzymes or receptors, influencing their activity and providing insights into biochemical pathways.

Medicine

The compound is under investigation for its therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit tumor growth or modulate inflammatory responses through specific molecular interactions.

Case Study: Anticancer Activity

A recent study explored the anticancer effects of compounds similar to this compound. The findings indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

Industry

In industrial applications, this compound is being evaluated for its potential use in developing new materials with specific electronic or optical properties. Its unique structure may contribute to advancements in material science, particularly in the creation of sensors or other electronic devices.

Preparation Methods

Synthesis of the 3-(p-Tolyl)-1,2,4-Oxadiazol-5-yl Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization of acylthiosemicarbazides, a method validated by multiple studies. For the target compound, the 3-(p-tolyl) substituent is introduced through a two-step process:

Formation of Amidoxime :

p-Tolyl nitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours to yield p-tolyl amidoxime. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).Cyclization with Activated Carboxylic Acid :

The amidoxime is coupled with 5-(chlorocarbonyl)nicotinic acid (1.1 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12 hours, followed by cyclization in 5% NaOH at 80°C for 4 hours to form the 1,2,4-oxadiazole ring.

Key Data :

- Yield: 68–72% after recrystallization (ethanol).

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, oxadiazole-H), 7.85 (d, J = 8.2 Hz, 2H, tolyl-H), 7.35 (d, J = 8.2 Hz, 2H, tolyl-H), 2.38 (s, 3H, CH3).

Functionalization of the Pyridinone Ring

The pyridinone scaffold is constructed via a modified Huisgen cycloaddition, leveraging methodologies from antituberculosis intermediate synthesis.

Formation of 5-Bromo-2-pyridinone :

2-Hydroxypyridine is treated with N-bromosuccinimide (NBS) in acetonitrile under UV light, yielding 5-bromo-2-pyridinone (87% yield).Suzuki–Miyaura Coupling :

The bromopyridinone is coupled with the pre-synthesized 3-(p-tolyl)-1,2,4-oxadiazol-5-yl boronic ester (1.2 equiv) using Pd(PPh3)4 (5 mol%) and K2CO3 in tetrahydrofuran (THF)/water (4:1) at 80°C for 8 hours.

Key Data :

- Yield: 65–70% after column chromatography (DCM/methanol 95:5).

- Characterization: $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 164.2 (C=O), 155.6 (oxadiazole-C), 148.9 (pyridinone-C).

Acetamide Coupling with Furan-2-ylmethyl Amine

The N-(furan-2-ylmethyl)acetamide side chain is introduced via reductive amination and subsequent acylation.

Synthesis of Furan-2-ylmethyl Amine :

Furan-2-carbaldehyde (1.0 equiv) is condensed with ammonium acetate (1.5 equiv) in methanol, followed by reduction with NaBH4 (2.0 equiv) at 0°C. The amine is extracted with DCM and dried over MgSO4.Acylation with Chloroacetyl Chloride :

The amine (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in the presence of triethylamine (TEA) in DCM at 0°C. The mixture is stirred for 2 hours, yielding N-(furan-2-ylmethyl)-2-chloroacetamide.Alkylation of Pyridinone :

The pyridinone intermediate (1.0 equiv) is treated with N-(furan-2-ylmethyl)-2-chloroacetamide (1.2 equiv) and K2CO3 in dimethylformamide (DMF) at 60°C for 6 hours.

Key Data :

- Yield: 60–65% after recrystallization (methanol).

- Characterization: IR (KBr): ν 3280 (N–H), 1665 (C=O), 1590 (C=N).

Purification and Analytical Validation

Final purification employs flash chromatography (SiO2, DCM/methanol 95:5) followed by recrystallization from ethanol. Purity is confirmed via:

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ Calculated: 449.1584; Found: 449.1586.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Reagents |

|---|---|---|---|

| Oxadiazole Formation | Cyclization of amidoxime | 68–72 | EDC, HOBt, NaOH |

| Pyridinone Coupling | Suzuki–Miyaura | 65–70 | Pd(PPh3)4, K2CO3 |

| Acetamide Alkylation | Nucleophilic substitution | 60–65 | K2CO3, DMF |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)acetamide derivatives with oxadiazole and pyridine moieties?

- Methodological Answer: The compound can be synthesized via multi-step reactions involving (1) alkylation of substituted thiols with α-chloroacetamides under alkaline conditions (KOH), (2) cyclization to form the oxadiazole ring using reagents like chloroacetyl chloride in refluxing triethylamine, and (3) Paal-Knorr condensation to modify heterocyclic fragments. Structural confirmation requires NMR, IR, and mass spectrometry .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

- Methodological Answer: Anti-exudative activity is typically tested in rodent models (e.g., formalin-induced edema in rats). Parameters include measuring edema volume reduction, inflammatory markers (e.g., TNF-α), and histopathological analysis. Doses are administered intraperitoneally, with comparisons to standard drugs like diclofenac .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

- Methodological Answer: Use -NMR and -NMR to confirm proton and carbon environments, particularly for the furan, oxadiazole, and pyridine rings. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anti-exudative efficacy?

- Methodological Answer: Systematic modifications to the oxadiazole (e.g., substituting p-tolyl with electron-withdrawing groups) and pyridine rings (e.g., introducing hydroxyl or amino groups) can enhance activity. In silico docking studies (e.g., targeting COX-2 or LOX enzymes) paired with in vivo validation can identify key pharmacophores .

Q. What strategies resolve contradictory data on bioactivity between in vitro and in vivo models?

- Methodological Answer: Discrepancies may arise from bioavailability or metabolic instability. Address this by (1) conducting pharmacokinetic studies (e.g., plasma half-life via HPLC), (2) synthesizing prodrugs with improved absorption, and (3) using metabolic inhibitors (e.g., CYP450 blockers) in animal models .

Q. How do computational methods aid in predicting the compound’s interaction with inflammatory targets?

- Methodological Answer: Molecular dynamics simulations and density functional theory (DFT) calculations can model binding affinities to targets like NF-κB or IL-6 receptors. Validate predictions with surface plasmon resonance (SPR) assays to measure binding constants (K) .

Q. What experimental designs mitigate variability in anti-exudative activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.